molecular formula C9H14F2O3 B13917311 Tert-butyl 4,4-difluoro-3-oxopentanoate

Tert-butyl 4,4-difluoro-3-oxopentanoate

Cat. No.: B13917311
M. Wt: 208.20 g/mol
InChI Key: PUOTXDHWYJQFNC-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3-oxopentanoate is a fluorinated β-keto ester with the molecular formula C₉H₁₄F₂O₃. Its structure features a tert-butyl ester group, a ketone at the 3-position, and two fluorine atoms at the 4-position of the pentanoate chain. The tert-butyl group provides steric hindrance, enhancing stability during synthetic processes, while the difluoro and ketone moieties contribute to its unique electronic and steric properties .

Properties

Molecular Formula

C9H14F2O3

Molecular Weight

208.20 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-3-oxopentanoate

InChI

InChI=1S/C9H14F2O3/c1-8(2,3)14-7(13)5-6(12)9(4,10)11/h5H2,1-4H3

InChI Key

PUOTXDHWYJQFNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C(C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3-oxopentanoate typically involves the reaction of tert-butyl acetoacetate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of difluoropentanoic acid.

    Reduction: Formation of tert-butyl 4,4-difluoro-3-hydroxypentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4,4-difluoro-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-oxopentanoate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Structural Features Key Differences vs. Target Compound Impact on Properties
Ethyl 4,4-difluoro-3-oxopentanoate Ethyl ester, difluoromethyl groups Shorter alkyl chain (ethyl vs. tert-butyl) Lower steric hindrance; faster hydrolysis
Methyl 4,4-difluoro-3-oxobutanoate Methyl ester, shorter carbon chain Reduced chain length (C4 vs. C5) Lower lipophilicity; altered bioactivity
Diethyl 4,4-difluoroheptanedioate Two ester groups, longer chain Extended carbon backbone (C7 vs. C5) Higher molecular weight; distinct solubility
Tert-butyl 4,4,4-trifluoro-3-oxobutanoate Trifluoromethyl group, tert-butyl ester Additional fluorine atom at 4-position Enhanced electron-withdrawing effects; altered enzyme inhibition

Key Observations:

  • Ester Group Influence : The tert-butyl ester in the target compound increases steric bulk compared to ethyl or methyl esters, slowing metabolic degradation and improving stability in synthetic intermediates .
  • Fluorine Substitution: Difluoro groups enhance dipole interactions in enzyme binding compared to non-fluorinated analogs, while trifluoro derivatives (e.g., tert-butyl 4,4,4-trifluoro-3-oxobutanoate) exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic additions .

Table 2: Comparative Bioactivity

Compound Name Biological Activity Mechanism Insights
This compound Enzyme inhibition (e.g., kinases) Steric bulk of tert-butyl enhances target selectivity
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate Receptor binding (e.g., GPCRs) Amino group enables hydrogen bonding; distinct interaction profiles
Methyl 2-fluoro-3-oxopentanoate Antibacterial activity Reduced fluorination decreases potency compared to difluoro analogs

Key Observations:

  • Enzyme Inhibition : The tert-butyl group in the target compound improves binding pocket compatibility in enzymes like kinases, whereas ethyl or methyl analogs exhibit weaker affinity due to reduced steric complementarity .
  • Fluorine Positioning: 4,4-Difluoro substitution (vs. monofluoro or trifluoro) balances lipophilicity and polarity, optimizing membrane permeability in drug candidates .

Physicochemical Properties

Table 3: Physical Property Comparisons

Compound Name Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted)
This compound 220.21 245–250 1.8
Diethyl 4,4-difluoroheptanedioate 278.25 290–295 2.5
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 230.15 260–265 1.2

Key Observations:

  • Molecular Weight and Lipophilicity : Longer carbon chains (e.g., heptanedioate derivatives) increase molecular weight and logP, reducing aqueous solubility .
  • Thermal Stability : The tert-butyl group elevates boiling points compared to ethyl esters, aligning with its higher thermal stability .

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